![molecular formula C18H16FN3OS2 B2610186 N-{5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide CAS No. 535945-91-6](/img/structure/B2610186.png)
N-{5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Carbonic Anhydrase Inhibition for Antitumor Activity
Compounds related to N-{5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide have been studied for their inhibition of carbonic anhydrase (CA) isozymes, particularly CA IX. This isozyme is associated with tumors, and its inhibition could lead to potential antitumor applications. Halogenated sulfonamides and aminobenzolamides, including thiadiazole derivatives, have shown potent inhibition of CA IX, suggesting their utility in designing more potent and selective antitumor agents (Ilies et al., 2003).
Antitubercular Properties
Thiadiazole derivatives, closely related to the compound , have demonstrated significant antitubercular activity. These compounds, including oxadiazoles and thiadiazoles, have shown outstanding in vitro activity against Mycobacterium tuberculosis, indicating their potential as a new class of antituberculosis agents (Karabanovich et al., 2016).
Antifungal Applications
Aminobenzolamide derivatives, structurally similar to the compound , have been used to synthesize metal complexes exhibiting significant antifungal activity. These compounds, particularly those involving Ag(I) and Zn(II) complexes, have been effective against various Aspergillus and Candida species, presenting an avenue for potent antifungal agents (Mastrolorenzo et al., 2000).
Biological Activity and Fluorescence Properties
1,3,4-Thiadiazole derivatives have been studied for their fluorescence properties and biological activity. These compounds, depending on their structural composition, have shown dual fluorescence effects, which are of interest for potential pharmaceutical applications with antimycotic properties. Such properties may also predispose these compounds as effective fluorescence probes (Budziak et al., 2019).
Mécanisme D'action
Target of Action
N-{5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide primarily targets bacterial enzymes involved in cell wall synthesis. These enzymes are crucial for maintaining the structural integrity of bacterial cells. By inhibiting these enzymes, this compound disrupts the formation of the bacterial cell wall, leading to cell lysis and death .
Mode of Action
This compound interacts with its target enzymes by binding to their active sites. This binding inhibits the enzymes’ activity, preventing them from catalyzing the necessary reactions for cell wall synthesis. As a result, the bacteria cannot produce a functional cell wall, which is essential for their survival .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the peptidoglycan biosynthesis pathway. This pathway is responsible for the production of peptidoglycan, a key component of the bacterial cell wall. Inhibition of this pathway by this compound leads to the accumulation of incomplete cell wall precursors and ultimately results in bacterial cell death .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The compound is well-absorbed in the gastrointestinal tract, allowing for effective oral administration. It is distributed widely throughout the body, reaching high concentrations in tissues where bacterial infections are present. Metabolism occurs primarily in the liver, where the compound is broken down into inactive metabolites. Excretion is mainly via the kidneys, with the compound and its metabolites being eliminated in the urine .
Result of Action
The molecular and cellular effects of this compound’s action include the disruption of bacterial cell wall synthesis, leading to cell lysis and death. This results in the effective elimination of bacterial infections. The compound’s action is specific to bacterial cells, minimizing the impact on human cells and reducing the risk of side effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of this compound. The compound is most effective in a neutral to slightly acidic pH environment, which is typical of many bacterial infection sites. High temperatures can degrade the compound, reducing its efficacy. Additionally, the presence of certain ions or other compounds can either enhance or inhibit its activity, depending on their nature and concentration .
: Source
Propriétés
IUPAC Name |
N-[5-[(2-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3OS2/c19-15-9-5-4-8-14(15)12-24-18-22-21-17(25-18)20-16(23)11-10-13-6-2-1-3-7-13/h1-9H,10-12H2,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGXULAQNRUGZHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=NN=C(S2)SCC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
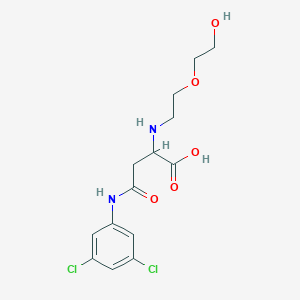
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-((4-chlorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide](/img/structure/B2610107.png)
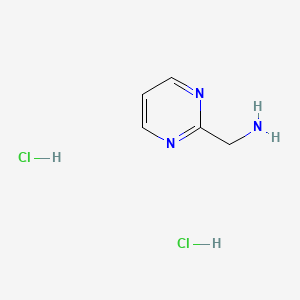
![2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3-(2-methoxyethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2610109.png)
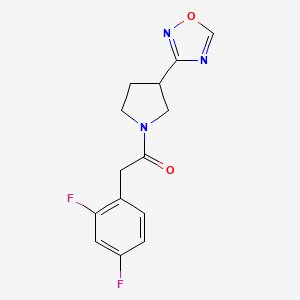
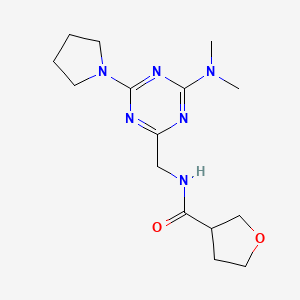
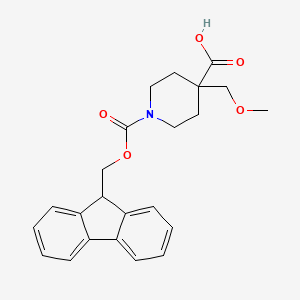
![1-[(4-Methyl-3-nitrobenzene)sulfonyl]piperidine](/img/structure/B2610116.png)
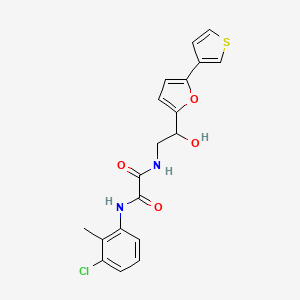
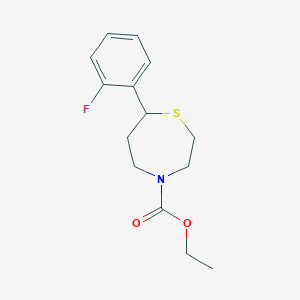
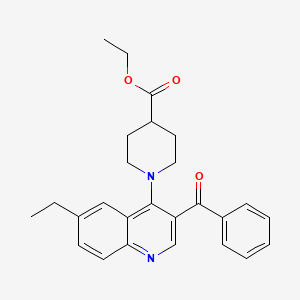
![3-ethyl-N-[(3-fluorophenyl)methyl]-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2610120.png)
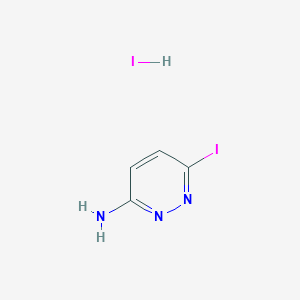
![3-{[(2,6-dichlorobenzyl)sulfanyl]methyl}-5-[(4-fluorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazole](/img/structure/B2610123.png)
